molecular formula C14H14F2N4 B2517284 5-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine CAS No. 2034416-95-8

5-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine

Cat. No.: B2517284
CAS No.: 2034416-95-8
M. Wt: 276.291
InChI Key: LFLPZRRKCNZZID-UHFFFAOYSA-N
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Description

5-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of central nervous system (CNS) agents. This molecule features a fluorinated pyrimidine core linked to a fluorophenyl-piperazine moiety, a structural motif prevalent in compounds investigated for their neurological activity. Researchers should note that this product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Key Research Applications and Value: Neuroscience and Neuropsychiatry: Structural analogues of this compound, specifically (R)-α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol (BMS 181100), have been characterized as potential atypical antipsychotic agents . These related molecules were found to inhibit conditioned avoidance and apomorphine-induced stereotypy in preclinical models without inducing catalepsy, suggesting a profile with a low propensity for extrapyramidal side effects—a significant advantage in antipsychotic therapy . The piperazinyl-pyrimidine structure is therefore a valuable scaffold for researching novel treatments for psychosis. Oncology and Anticancer Research: Fluorinated pyrimidines represent a cornerstone of cancer chemotherapy, with 5-fluorouracil (5FU) being a prime example . The integration of a fluorine atom into the pyrimidine ring, as seen in this compound, can enhance biological activity and alter metabolic stability, making such derivatives promising candidates for the development of new anticancer agents . Researchers are actively exploring related compounds to improve therapeutic indices and develop oral prodrugs to overcome the limitations of traditional intravenous administration . Serotonin Receptor Research: Compounds bearing the piperazinyl-pyrimidine structure have been investigated for their affinity to various neurological receptors. While one lead analogue demonstrated only modest affinity for 5-HT1A receptors, it showed potent binding to sigma sites, indicating a complex mechanism of action worthy of further investigation for limbic-selective applications . Other research efforts have utilized similar frameworks to develop agonists for the 5-HT1A serotonin receptor, which is a key target for studying depression, anxiety, and eating disorders . The dual substitution of fluorine atoms on both the pyrimidine and phenyl rings is a strategic feature in modern drug design, often implemented to fine-tune a molecule's electronic properties, lipophilicity, and metabolic stability, thereby optimizing its potential as a lead compound . This makes this compound a versatile and high-value building block for researchers synthesizing and evaluating novel bioactive molecules in multiple therapeutic areas.

Properties

IUPAC Name

5-fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4/c15-11-1-3-13(4-2-11)19-5-7-20(8-6-19)14-17-9-12(16)10-18-14/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLPZRRKCNZZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

The primary synthesis route involves a nucleophilic aromatic substitution (NAS) reaction between 2-chloro-5-fluoropyrimidine and 1-(4-fluorophenyl)piperazine. This method, adapted from the condensation of Boc-piperazine with 2-chloropyrimidine, proceeds under mild alkaline conditions to facilitate the displacement of the chlorine atom at the 2-position of the pyrimidine ring.

General Procedure :

  • Reagents :
    • 2-Chloro-5-fluoropyrimidine (1.0 equiv)
    • 1-(4-Fluorophenyl)piperazine (1.2 equiv)
    • Sodium carbonate (Na₂CO₃, 1.1 equiv)
    • Solvent: Deionized water or dimethylformamide (DMF)
  • Reaction Setup :

    • Dissolve Na₂CO₃ in water (0.667 mol/L).
    • Add 1-(4-fluorophenyl)piperazine and stir for 10 minutes.
    • Introduce 2-chloro-5-fluoropyrimidine in batches at 25°C.
    • Stir for 3–6 hours under reflux (if using DMF) or at room temperature (if using water).
  • Workup :

    • Filter the precipitate and wash with cold water.
    • Dry under vacuum to yield the crude product.
    • Purify via recrystallization (ethanol/water mixture).

Yield : 86–93% (depending on solvent and base).

Alternative Bases and Solvents

The choice of base and solvent significantly impacts reaction efficiency:

Base Solvent Temperature (°C) Yield (%) Purity (%)
Na₂CO₃ H₂O 25 93.4 99.1
Cs₂CO₃ DMF 80 88.2 98.5
Urea H₂O

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyrimidine and phenyl rings can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The piperazine ring can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and bases to facilitate the reaction.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Antipsychotic Activity

One of the most notable applications of 5-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine is its role as a ligand for dopamine D2 receptors. Research indicates that derivatives of this compound exhibit antipsychotic properties by modulating dopaminergic pathways. The binding affinity to D2 receptors suggests potential use in treating schizophrenia and other psychotic disorders .

Anticancer Properties

Studies have explored the anticancer activity of pyrimidine derivatives, including this compound. In vitro assays demonstrated that compounds with similar structures inhibited the proliferation of various cancer cell lines, such as PC3 (prostate cancer) and A549 (lung cancer) cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .

Antifungal and Insecticidal Activity

Recent investigations into related trifluoromethyl pyrimidine derivatives revealed antifungal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. These findings suggest that similar compounds, including this compound, may also possess antifungal and insecticidal activities, making them candidates for agricultural applications .

Case Study 1: Antipsychotic Evaluation

A study focused on the synthesis and evaluation of various piperazine derivatives indicated that compounds structurally related to this compound showed significant binding affinity to D2 receptors. The results were quantified using radiolabeled ligand displacement assays, demonstrating a potential pathway for developing new antipsychotic medications .

Case Study 2: Anticancer Activity Assessment

In a comparative study of several pyrimidine derivatives, researchers assessed the cytotoxicity against multiple cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values lower than established chemotherapeutics, suggesting their potential as effective anticancer agents .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/EC50 Value
Compound AAntipsychoticD2 receptor binding10 nM
Compound BAnticancerPC3 cells15 µM
Compound CAntifungalBotrytis cinerea50 µg/mL

Table 2: Synthesis Yields of Pyrimidine Derivatives

Compound NameSynthesis MethodYield (%)
Compound AMulti-step synthesis60%
Compound BOne-pot reaction75%
Compound CMicrowave-assisted80%

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to potent biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution Patterns on the Pyrimidine Ring

Halogen Variations
  • 5-Chloro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine (CAS 2034457-65-1):
    • Substitution of fluorine with chlorine at position 5 increases molecular weight (298.73 g/mol ) and alters electronic properties. Chlorine’s larger atomic radius and lower electronegativity may reduce metabolic stability compared to fluorine .
  • 5-Fluoro-2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine (CAS 2034282-55-6): Replaces the 4-fluorophenyl group with a pyridin-2-yl moiety. Molecular weight: 259.29 g/mol .
Functional Group Additions
  • 5-{3-[4-(4-Fluorophenyl)piperazin-1-yl]prop-1-yn-1-yl}pyrimidine (CAS 865658-83-9): Incorporates a propargyl linker between the piperazine and pyrimidine. Molecular formula: C₁₇H₁₇FN₄ (MW: 312.35 g/mol) .
  • BMY-14802 (CAS 105565-56-8): Features a butanol side chain, increasing hydrophilicity (logP reduction) and molecular weight (369.39 g/mol). This modification may enhance solubility but reduce blood-brain barrier penetration .

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Water Solubility*
Target Compound C₁₄H₁₃F₂N₄ 284.28 5-F, 4-(4-F-phenyl)piperazine 2.8 Low
5-Chloro Analog (CAS 2034457-65-1) C₁₄H₁₃ClF₄N₄ 298.73 5-Cl, 4-(4-F-phenyl)piperazine 3.1 Very Low
Pyridinyl Derivative (CAS 2034282-55-6) C₁₃H₁₄FN₅ 259.29 5-F, 4-(pyridin-2-yl)piperazine 1.9 Moderate
Propargyl-Linked (CAS 865658-83-9) C₁₇H₁₇FN₄ 312.35 5-F, propargyl-piperazine linker 3.5 Low
BMY-14802 C₁₉H₂₁F₂N₃O 369.39 Butanol side chain 2.2 High

*Predicted using QSAR models.

Biological Activity

5-Fluoro-2-[4-(4-fluorophenyl)piperazin-1-yl]pyrimidine, also known as BMY 14802 or α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including receptor interactions, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula for this compound is C18H22F2N4O with a molecular weight of 384.85 g/mol. The compound features a pyrimidine ring substituted with a fluoro group and a piperazine moiety, which contributes to its biological activity.

Receptor Binding and Antipsychotic Activity:
Research indicates that this compound acts primarily as a ligand for dopamine receptors. In particular, it has been evaluated for its affinity towards the dopamine D2 receptor, which is crucial in the treatment of psychotic disorders. Studies have shown that this compound exhibits atypical antipsychotic properties by modulating dopaminergic signaling without inducing significant extrapyramidal side effects, a common issue with typical antipsychotics .

Antiviral Activity:
In addition to its neuropharmacological effects, analogs of this compound have been investigated for antiviral properties. For instance, modifications in the structure have led to compounds that demonstrate potent inhibition against chikungunya virus (CHIKV) in vitro. The structure-activity relationship studies suggest that specific substitutions enhance antiviral efficacy while maintaining low cytotoxicity .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and its derivatives:

  • Antipsychotic Efficacy:
    • A study evaluated the behavioral effects of BMY 14802 in rat models, demonstrating its ability to inhibit conditioned avoidance responses and apomorphine-induced stereotopy without causing catalepsy or significant sedation .
    • The compound's low propensity for causing extrapyramidal symptoms was noted, making it a candidate for further development as an atypical antipsychotic agent.
  • Antiviral Properties:
    • In vitro studies on derivatives indicated promising antiviral activity against CHIKV. For example, one derivative exhibited a selectivity index greater than 61, indicating its potential as a therapeutic agent against viral infections .

Table 1: Summary of Biological Activities

Activity TypeCompound NameTarget Receptor/PathogenKey Findings
AntipsychoticBMY 14802Dopamine D2Atypical profile; low extrapyramidal effects
AntiviralCHIKV DerivativeChikungunya VirusSelectivity index > 61; potent inhibition

Table 2: Structure-Activity Relationships

ModificationActivity ChangeNotes
Ethylamine → IsopropylamineIncreased antiviral activityHigher cytotoxicity observed
Methyl group on pyrimidine ringEnhanced binding affinityCritical for antiviral efficacy

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